1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
Description
1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives
Properties
IUPAC Name |
[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O3S/c1-22-4-6-23(7-5-22)16-14-17(18(26(28)29)13-15(16)21)24-8-10-25(11-9-24)20(27)19-3-2-12-30-19/h2-3,12-14H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIRVCUJLRSMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine core, followed by the introduction of the fluorine and nitro groups, and finally the attachment of the thiophene ring. Common reagents used in these reactions include fluorinating agents, nitrating agents, and thiophene derivatives. The reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted piperazine derivatives.
Scientific Research Applications
1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-nitrobenzene: Similar structure but lacks the thiophene ring.
4-(Thiophene-2-carbonyl)piperazine: Contains the thiophene ring but lacks the fluorine and nitro groups.
Uniqueness
1-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the combination of its fluorine, nitro, and thiophene groups, which confer distinct chemical properties and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
